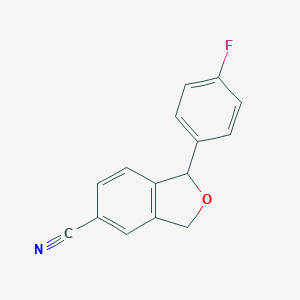

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Description

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS: 64169-67-1) is a bicyclic phthalane derivative featuring a fluorophenyl group at position 1, a dihydroisobenzofuran core, and a carbonitrile substituent at position 5 . It serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as citalopram and escitalopram, which are clinically used to treat depression and anxiety disorders . The compound’s structural framework—particularly the fluorophenyl and carbonitrile groups—plays a critical role in its interaction with the serotonin transporter (SERT), enabling high binding affinity and selectivity .

Properties

IUPAC Name |

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRMKYHFFMNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431862 | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-67-1 | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Catalysts : Lewis acids such as MgCl₂, AlCl₃, or BF₃·Et₂O are employed, often in combination with phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) serve as halogenating agents. Thionyl chloride is preferred due to its efficiency and lower byproduct formation.

-

Solvents : Reactions are conducted in anhydrous dichloromethane or toluene under inert atmospheres (N₂ or Ar).

Table 1: Halogenation Conditions and Yields

| Halogenating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | AlCl₃ | 25–30 | 92 |

| PCl₅ | BF₃·Et₂O | 40–45 | 85 |

| SOCl₂ | MgCl₂ + PTC* | 20–25 | 95 |

| *Phase transfer catalyst: Tetrabutylammonium bromide. |

The halogenated intermediate is isolated via vacuum distillation or recrystallization from methanol, achieving purities >98% (GC-MS).

Coupling with 4-Fluorophenylmagnesium Bromide

The halogenated intermediate undergoes nucleophilic aromatic substitution with 4-fluorophenylmagnesium bromide to form the desired product. This step requires precise control of stoichiometry and reaction kinetics.

Key Parameters

-

Equivalents : 1.0–1.5 equivalents of Grignard reagent relative to the halogenated intermediate.

-

Solvents : Tetrahydrofuran (THF) or ethylene glycol dimethyl ether (DME) are preferred for their ability to stabilize the Grignard reagent.

-

Temperature : Reactions are conducted at −10°C to 0°C to minimize side reactions.

Table 2: Optimization of Grignard Coupling

| Solvent | Temperature (°C) | Equivalents | Yield (%) |

|---|---|---|---|

| THF | −10 | 1.2 | 88 |

| DME | 0 | 1.5 | 82 |

| THF/DME* | −5 | 1.3 | 90 |

| *1:1 mixture of THF and DME. |

The reaction mixture is quenched with saturated ammonium chloride, and the product is extracted using ethyl acetate. Chromatographic purification (silica gel, hexane/ethyl acetate) yields the coupled product with >95% purity.

Cyclization and Final Product Isolation

The coupled intermediate undergoes acid-catalyzed cyclization to form the dihydroisobenzofuran ring. Hydrobromic acid (HBr) in methanol is the most effective catalyst for this step.

Cyclization Protocol

-

Catalyst : 48% HBr in methanol (5 mol%).

-

Temperature : Room temperature (20–25°C).

The product precipitates as a crystalline solid and is isolated via filtration. Recrystallization from methanol affords the final compound in 89–93% yield.

Table 3: Cyclization Efficiency Under Varied Conditions

| Acid Catalyst | Concentration (mol%) | Yield (%) |

|---|---|---|

| HBr (in MeOH) | 5 | 93 |

| HCl (gas) | 10 | 78 |

| H₂SO₄ | 7 | 65 |

Alternative Synthetic Routes

Organometallic Reagent Variations

While 4-fluorophenylmagnesium bromide is the standard reagent, alternatives such as 4-fluorophenyllithium or 4-fluorophenylzinc chloride have been explored. These reagents offer milder reaction conditions but require stricter anhydrous protocols.

Table 4: Comparison of Organometallic Reagents

| Reagent | Solvent | Yield (%) |

|---|---|---|

| 4-Fluorophenyllithium | Diethyl ether | 85 |

| 4-Fluorophenylzinc chloride | THF | 80 |

One-Pot Synthesis

Recent advancements propose a one-pot methodology combining halogenation and coupling steps. This approach reduces purification steps and improves overall efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Enable precise temperature control and reduce reaction times.

-

Solvent Recycling : THF and DME are recovered via distillation, minimizing waste.

-

Catalyst Recovery : Lewis acids like AlCl₃ are filtered and reused, lowering production costs.

Analytical Characterization

Final product validation employs spectroscopic and chromatographic methods:

-

¹H NMR (400 MHz, CDCl₃): Aromatic protons at δ 7.77–7.24 (m, 8H), diastereotopic protons at δ 4.0–8.9.

-

¹⁹F NMR (376 MHz, CDCl₃): Fluorine resonance at δ −115.85.

-

GC-MS : Molecular ion peak at m/z 239.25.

Challenges and Optimization Strategies

Chemical Reactions Analysis

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the carbonitrile position, using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile serves as a crucial intermediate for synthesizing pharmaceuticals and agrochemicals. Its ability to undergo oxidation and reduction reactions expands its utility in creating diverse chemical entities.

Key Reactions

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction can yield alcohols or amines.

- Nucleophilic Substitution : Allows for the introduction of various functional groups at the carbonitrile position.

Biology

The compound is also significant in biological research, particularly in studying enzyme interactions and receptor binding. Its structural features enhance binding affinity, making it a valuable tool for probing biochemical pathways.

Case Studies

- Investigations into its role as a ligand in receptor studies have shown promising results in understanding drug-receptor interactions.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications, particularly as a precursor for drug candidates targeting various diseases. Its structural characteristics may contribute to the development of selective serotonin reuptake inhibitors (SSRIs), similar to citalopram.

Therapeutic Insights

- The compound has been linked with antidepressant activity due to its structural similarity to known antidepressants like escitalopram.

Industry

Industrially, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the dihydroisobenzofuran core provides structural stability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Side Chain Variations

Modifications to the propylamine side chain significantly influence SERT binding and selectivity. Examples include:

- Dimethylamino vs. Methylamino: Desmethylcitalopram, lacking one methyl group, shows reduced SERT affinity ($ Ki = 10–20 $ nM) compared to citalopram ($ Ki = 1.3–2.5 $ nM), highlighting the importance of dimethylation for optimal activity .

- Cyclopropylmethyl Addition : Introducing a cyclopropylmethyl group (Compound 39) enhances both potency ($ K_i = 1–5 $ nM) and selectivity, likely due to steric and electronic effects improving SERT interaction .

Core Modifications

- 3-Oxo Citalopram : Introducing an oxo group at position 3 of the isobenzofuran ring alters the molecule’s conformation, reducing SERT binding affinity ($ K_i = 40 $ nM) compared to citalopram .

- Hydrogenated Derivatives : Hydrogenation of the carbonitrile group to methanamine () abolishes SERT activity, underscoring the necessity of the nitrile group for target engagement .

Enantioselectivity and Binding Mechanisms

Citalopram’s enantiomers exhibit distinct pharmacological profiles:

Biological Activity

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, also known by its CAS number 64169-67-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antidepressant properties and serotonin transporter interactions. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 239.25 g/mol. The compound is characterized by its yellow crystalline appearance and has a melting point of 100°C. Its structure includes a fluorophenyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H10FNO |

| Molecular Weight | 239.25 g/mol |

| Melting Point | 100°C |

| Appearance | Yellow crystalline |

| CAS Number | 64169-67-1 |

Antidepressant Properties

Research indicates that this compound may exhibit antidepressant-like effects, potentially through its interaction with serotonin transporters (SERT). A study highlighted the compound's ability to modulate the serotoninergic system, which is crucial in the treatment of depression. The structural similarity to established antidepressants such as escitalopram suggests that it may act as a selective serotonin reuptake inhibitor (SSRI) .

Interaction with Monoamine Transporters

The compound's affinity for monoamine transporters has been explored in several studies. It shows selectivity for SERT over dopamine (DAT) and norepinephrine transporters (NET). This selectivity is critical as it may lead to fewer side effects compared to non-selective antidepressants . The binding studies indicate that the presence of the fluorophenyl group enhances its binding affinity to SERT, making it a candidate for further development in antidepressant therapies.

Study on Solubility and Stability

A study investigated the solubility of this compound in various solvents, finding that it exhibits favorable solubility characteristics that could enhance its bioavailability when formulated into pharmaceutical preparations. The stability under various conditions was also assessed, indicating that the compound remains stable at room temperature but should be stored at lower temperatures to maintain integrity .

Pharmacological Testing

In vivo studies have demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in animal models. Behavioral assays indicated improvements comparable to those observed with traditional SSRIs. These findings underscore the potential therapeutic applications of this compound in treating mood disorders .

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile?

A two-step approach is commonly employed:

Alkylation : React 4-fluorophenylmagnesium bromide with a substituted isobenzofuran precursor (e.g., brominated intermediates) under anhydrous conditions.

Cyclization : Use catalytic acid (e.g., HBr in methanol) to promote ring closure and precipitate the product as a salt .

Key parameters :

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR :

- ¹H NMR (400 MHz, CDCl₃): Aromatic protons appear at δ 7.77–7.24 (m, 8H), with diastereotopic protons at δ 4.0–8.9 .

- ¹⁹F NMR (376 MHz, CDCl₃): Fluorine resonance at δ −115.85 confirms para-substitution .

- GC-MS : Molecular ion peak at m/z 239.25 (C₁₅H₁₀FNO) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin/eye contact due to potential irritancy (analogous to nitrile-containing compounds) .

- Waste Disposal : Incinerate in a certified facility with alkaline scrubbers to neutralize HCN byproducts .

Advanced Research Questions

Q. How do substituent modifications (e.g., quinoline or fluorenyl groups) affect biological activity?

- Methodology :

- Introduce substituents via reductive amination (e.g., quinoline-4-carbaldehyde or 9H-fluorene-2-carbaldehyde) .

- Assess bioactivity using in vitro assays (e.g., receptor binding or enzyme inhibition).

- Findings :

- Quinoline derivatives (e.g., Compound 48) show enhanced lipophilicity (logP >3.5) and 89% yield .

- Fluorenyl analogs (e.g., Compound 50) exhibit fluorescence properties, enabling cellular imaging applications .

Q. How to resolve contradictions in reported reaction yields (e.g., 89% vs. 70%)?

- Root Cause Analysis :

- Catalyst Purity : Trace metals in HBr (e.g., Fe³⁺) may reduce yields .

- Solvent Choice : Methanol vs. THF impacts cyclization efficiency .

- Resolution :

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Approach :

- Insights :

Q. How to design comparative studies with structural analogs (e.g., 5-hydroxymethylfuran-2-carbonitrile)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.